molecular formula C13H18N4 B2943064 N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline CAS No. 1883717-87-0

N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline

Cat. No.: B2943064
CAS No.: 1883717-87-0
M. Wt: 230.315
InChI Key: JFXAARORMGYHTL-UHFFFAOYSA-N
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Description

N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline is an organic compound that features a pyrazole ring substituted with an aminomethyl group and a methyl group, as well as an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives with methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol under mild conditions (60°C) using NaOH as a base .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of robust catalytic systems to ensure high yield and selectivity. The use of Sn-MFI molecular sieves, for example, has been reported to achieve significant conversion rates and selectivity for N-methylaniline derivatives .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the aniline moiety can yield mono- or polybrominated products .

Scientific Research Applications

N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as electrophilic aromatic substitution, which can alter the activity of biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-16(12-6-4-3-5-7-12)10-13-11(8-14)9-15-17(13)2/h3-7,9H,8,10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXAARORMGYHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)CN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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